molecular formula C18H17BrN2O4S B6133537 ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate

ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate

Cat. No.: B6133537
M. Wt: 437.3 g/mol
InChI Key: DPEODMATMRMPAG-RMKNXTFCSA-N
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Description

Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and an ethyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.

    Formation of the Enoyl Group: The enoyl group can be introduced through a condensation reaction between an aldehyde and an amine, followed by oxidation.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the enoyl group to an alkane or to reduce the bromophenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: Similar in structure but contains an isoxazole ring instead of a thiophene ring.

    Ethyl 2-amino-4-carbamoyl-3-methylthiophene-5-carboxylate: Similar in structure but lacks the enoyl and bromophenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-3-25-18(24)15-10(2)14(16(20)23)17(26-15)21-13(22)9-6-11-4-7-12(19)8-5-11/h4-9H,3H2,1-2H3,(H2,20,23)(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEODMATMRMPAG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=C(C=C2)Br)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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